2-(4-chlorophenoxy)-N-(2-{5-[(4-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2-methylpropanamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[5-[(4-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23Cl2N5O3/c1-24(2,34-19-9-7-18(26)8-10-19)23(33)27-11-12-31-21-20(13-29-31)22(32)30(15-28-21)14-16-3-5-17(25)6-4-16/h3-10,13,15H,11-12,14H2,1-2H3,(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNJUHJTLQPAIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)Cl)OC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23Cl2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2-{5-[(4-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2-methylpropanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolopyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives.
Introduction of the chlorobenzyl group: This step may involve nucleophilic substitution reactions where a chlorobenzyl halide reacts with the pyrazolopyrimidine core.
Attachment of the chlorophenoxy group: This can be done through etherification reactions using chlorophenol and suitable alkylating agents.
Final amide formation: The last step involves the formation of the amide bond through condensation reactions between the intermediate and a suitable amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(2-{5-[(4-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The chlorobenzyl and chlorophenoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Overview
The compound 2-(4-chlorophenoxy)-N-(2-{5-[(4-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2-methylpropanamide is a synthetic organic molecule that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. Its complex structure allows for interactions with various biological targets, making it a candidate for further research in drug development and therapeutic applications.
Research indicates that this compound may exhibit various biological activities:
-
Anticancer Properties : Compounds with similar pyrazolo[3,4-d]pyrimidine structures have demonstrated significant anticancer effects by inducing apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.
- Case Study : A study examining derivatives of pyrazolo[3,4-d]pyrimidine reported effective cytotoxicity against several cancer cell lines, suggesting that modifications in the side chains can enhance potency.
Applications in Research
- Medicinal Chemistry : The compound is being explored for its potential as a therapeutic agent in treating various diseases, particularly cancers. Its structure suggests it could be tailored to improve efficacy and reduce side effects.
- Drug Development : Ongoing research focuses on optimizing the synthesis of this compound to develop new pharmaceuticals. The goal is to enhance bioavailability and target specificity.
- Biological Studies : Investigations into its effects on cellular pathways provide insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-{5-[(4-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2-methylpropanamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The presence of the pyrazolopyrimidine core suggests that it may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and targets would require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on substituent effects, bioactivity correlations, and computational insights derived from the evidence.
Core Scaffold and Substituent Variations
Compound A : 2-[1-(3-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide ()
- Structural Differences: Position 1: 3-Chlorophenyl vs. 4-chlorophenoxyethyl group in the target compound. Position 5: Lacks the 4-chlorobenzyl group present in the target compound. Side chain: N-methylacetamide vs. bulkier 2-methylpropanamide.
- Implications :
Compound B: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide ()
- Structural Differences: Chromene ring replaces the pyrazolo-pyrimidinone core. Fluorine substituents instead of chlorine.
- Implications :
Bioactivity and Structural Similarity
highlights that compounds with structural similarities often cluster in bioactivity profiles. For example:
- Target Compound vs. The 4-chlorobenzyl group in the target compound may enhance selectivity for specific isoforms due to steric effects .
- Target Compound vs. Pyridine Derivatives (): Pyridine-based analogs (e.g., 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine) exhibit lower molecular weights (466–545 g/mol vs. ~600 g/mol for the target compound), which may influence solubility and bioavailability .
Computational and Analytical Comparisons
- Tanimoto Coefficient Analysis: demonstrates that similarity indices (e.g., ~70% for aglaithioduline vs. SAHA) predict bioactivity parallels. If the target compound shares >60% structural similarity with known kinase inhibitors, it may exhibit analogous mechanisms .
- NMR and Mass Spectrometry: shows that chemical shift differences in specific regions (e.g., δH 29–36 ppm) can localize substituent effects. For the target compound, NMR shifts in the pyrazolo-pyrimidinone region (δH 6.5–8.5 ppm) would likely align with analogs, while the 4-chlorophenoxy group may introduce unique deshielding patterns .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Bioactivity Correlations (Inferred from )
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(2-{5-[(4-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2-methylpropanamide (often referred to as Y030-7152) is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 409.33 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities, including anticancer and anti-inflammatory effects.
| Property | Value |
|---|---|
| Molecular Weight | 409.33 g/mol |
| Molecular Formula | C20H22Cl2N4O2 |
| LogP | 4.8606 |
| Polar Surface Area | 54.384 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Anticancer Activity
Research indicates that compounds with pyrazolo[3,4-d]pyrimidine structures exhibit significant anticancer properties. For instance, derivatives have shown cytotoxicity against various cancer cell lines:
- MCF7 (breast cancer) : IC50 values reported around 3.79 µM.
- A549 (lung cancer) : Notable inhibition with IC50 values ranging from 26 µM to 48 µM depending on the derivative tested.
The mechanism of action is primarily attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound exhibits anti-inflammatory activity by modulating pathways associated with inflammatory cytokines. The inhibition of lipoxygenase enzymes has been particularly noted, which plays a crucial role in the inflammatory response.
Antioxidant Activity
Preliminary assays suggest that the compound possesses significant antioxidant properties, which can be beneficial in reducing oxidative stress in cells. This activity is measured using assays that evaluate lipid peroxidation levels.
Case Studies and Research Findings
- Study on Anticancer Properties :
- Anti-inflammatory Mechanism :
- Antioxidant Activity Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
